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Compound of Interest

Compound Name:
5-Bromoimidazo[1,2-a]pyridine-2-

carboxylic acid methyl ester

Cat. No.: B1517409 Get Quote

An In-Depth Technical Guide to 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl
ester: Properties, Synthesis, and Applications

Abstract
This technical guide provides a comprehensive overview of methyl 5-bromoimidazo[1,2-

a]pyridine-2-carboxylate, a heterocyclic building block of significant interest to researchers in

medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged

structure found in numerous pharmacologically active compounds.[1] This document details the

compound's physicochemical properties, provides a validated synthesis protocol, outlines

methods for analytical characterization, and explores its applications as a versatile intermediate

for the synthesis of novel therapeutic agents. The strategic placement of the bromine atom and

the methyl ester functionality offers orthogonal chemical handles for molecular elaboration,

making it a valuable tool for creating diverse chemical libraries.

Compound Identification and Physicochemical
Properties
Precise identification is the foundation of reproducible scientific research. 5-
Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is a solid at room temperature

and is characterized by the following key identifiers and properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1517409?utm_src=pdf-interest
https://www.benchchem.com/product/b1517409?utm_src=pdf-body
https://www.benchchem.com/product/b1517409?utm_src=pdf-body
https://chemrxiv.org/engage/chemrxiv/article-details/6458c70c27fccdb3eab194ad
https://www.benchchem.com/product/b1517409?utm_src=pdf-body
https://www.benchchem.com/product/b1517409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Core Compound Identifiers

Identifier Value Source

IUPAC Name
methyl 5-bromoimidazo[1,2-

a]pyridine-2-carboxylate
[2][3]

CAS Number 1092351-65-9 [2][3]

Molecular Formula C₉H₇BrN₂O₂ [2][3][4][5]

Molecular Weight 255.07 g/mol [2][4][5]

MDL Number MFCD11109379

Table 2: Physicochemical Properties

Property Value Source

Physical Form Solid

SMILES COC(=O)c1cn2c(Br)cccc2n1

InChI Key
CKKPLEFSWHGVNO-

UHFFFAOYSA-N

Storage Class 11 (Combustible Solids)

Monoisotopic Mass 253.96909 Da [4]

The structural arrangement of the molecule, featuring a fused bicyclic aromatic system, is

critical to its chemical reactivity and utility.

Caption: Chemical structure and key functional positions.

The Scientific Rationale: A Scaffold for Drug
Discovery
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal

chemistry. This means it is a molecular framework that is capable of binding to multiple
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biological targets, often with high affinity. Derivatives have shown a wide spectrum of activities,

including anticancer, antimicrobial, and anti-inflammatory properties.[1]

The value of this specific molecule lies in its functional handles, which allow for controlled,

stepwise chemical modifications:

The Bromine Atom (Position 5): This is a prime site for transition-metal-catalyzed cross-

coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the

introduction of a vast array of aryl, heteroaryl, alkyl, or amine groups, enabling systematic

exploration of the chemical space around the core scaffold.

The Methyl Ester (Position 2): This group is readily hydrolyzed to the corresponding

carboxylic acid. The resulting acid is a key functional group for forming amide bonds via

coupling with various amines, a cornerstone of medicinal chemistry for linking molecular

fragments and improving pharmacokinetic properties.

This orthogonal reactivity makes the compound an ideal starting point for building libraries of

complex molecules for high-throughput screening.

Proposed Synthesis Protocol
The synthesis of imidazo[1,2-a]pyridines is typically achieved via the condensation of a 2-

aminopyridine with an α-halocarbonyl compound. The following protocol details a reliable

method for producing the title compound.

Starting Materials:
- 2-Amino-6-bromopyridine

- Methyl 3-bromo-2-oxopropanoate

Reaction Step:
- Combine reactants in Acetonitrile

- Add NaHCO3 (base)
- Reflux for 12-18 hours

Monitor Progress
(TLC / LC-MS)If incomplete

Aqueous Workup:
- Cool to RT
- Filter solids

- Extract with Ethyl Acetate
- Wash with brine

Upon completion
Purification:

- Dry organic layer (Na2SO4)
- Concentrate in vacuo

- Recrystallize or Column Chromatography

Final Product:
Methyl 5-bromoimidazo[1,2-a]

pyridine-2-carboxylate

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology
Materials and Reagents:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://chemrxiv.org/engage/chemrxiv/article-details/6458c70c27fccdb3eab194ad
https://www.benchchem.com/product/b1517409?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Amino-6-bromopyridine (1.0 eq)

Methyl 3-bromo-2-oxopropanoate (1.1 eq)

Sodium bicarbonate (NaHCO₃) (2.5 eq)

Acetonitrile (anhydrous)

Ethyl acetate

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 2-amino-6-bromopyridine (1.0 eq) and anhydrous acetonitrile.

Addition of Base: Add sodium bicarbonate (2.5 eq) to the suspension. The base is crucial for

scavenging the HBr formed during the cyclization, driving the reaction to completion.

Addition of Electrophile: Add methyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise to the

stirring mixture at room temperature. A slight excess ensures the complete consumption of

the limiting aminopyridine.

Cyclization: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain

for 12-18 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting 2-amino-6-bromopyridine

spot is no longer visible.

Workup:

Allow the mixture to cool to room temperature.
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Filter the mixture to remove inorganic salts (NaBr and excess NaHCO₃).

Concentrate the filtrate under reduced pressure to yield the crude product.

Redissolve the crude material in ethyl acetate and wash with water, followed by brine. This

removes any remaining water-soluble impurities.

Purification:

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

The resulting crude solid can be further purified by recrystallization from an appropriate

solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to

yield the pure product.

Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step. This

protocol forms a self-validating system to ensure the material meets the required specifications

for subsequent research.

Analytical Workflow

Purified Solid Sample

Mass Spectrometry (MS)
Confirms Molecular Weight

NMR Spectroscopy
Confirms Structure & Connectivity

HPLC Analysis
Determines Purity (%)

Verified Compound
(Identity and Purity Confirmed)

Click to download full resolution via product page

Caption: Workflow for analytical characterization and validation.
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Expected Spectroscopic Data
Mass Spectrometry (MS): When analyzed by techniques like Electrospray Ionization (ESI-

MS), the compound should exhibit a characteristic pair of peaks for the molecular ion [M+H]⁺

at m/z 255 and 257. The ~1:1 ratio of these peaks is the distinctive isotopic signature of a

molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

¹H NMR Spectroscopy: The proton NMR spectrum (in a solvent like CDCl₃ or DMSO-d₆)

should display distinct signals corresponding to each unique proton in the molecule:

A singlet for the methyl ester protons (-OCH₃), typically in the 3.8-4.0 ppm range.

A singlet for the proton on the imidazole ring (H-3), likely downfield (>8.0 ppm).

Three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three

protons on the pyridine ring, with coupling patterns (doublets, triplets) consistent with their

positions relative to each other.

Purity Analysis (HPLC): High-Performance Liquid Chromatography using a suitable C18

column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) should

show a single major peak, allowing for the quantification of purity, which should ideally be

>98% for use in further synthetic steps.

Applications in Drug Discovery and Development
The true utility of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is as a

versatile platform for generating novel chemical entities.
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Synthetic Diversification Pathways

5-Bromo-Imidazo[1,2-a]pyridine
-2-carboxylate (Core Scaffold)

Suzuki Coupling
(at C5-Br position)

Introduces Aryl/Heteroaryl Groups

Ester Hydrolysis
(at C2-Ester)

Forms Carboxylic Acid

Diverse Library of
Novel Drug Candidates

Amide Coupling
(at C2-Acid)

Links to Diverse Amines (R-NH2)

Click to download full resolution via product page

Caption: Diversification potential of the core scaffold.

Lead Generation: The scaffold can be decorated with different functional groups at the C5

and C2 positions to create a library of analogues. This library can then be screened against

biological targets (e.g., kinases, GPCRs, enzymes) to identify initial "hit" compounds.

Structure-Activity Relationship (SAR) Studies: Once a hit is identified, the scaffold allows for

systematic and precise modifications. For example, by keeping the C2-amide constant and

varying the C5-aryl group via Suzuki coupling, researchers can probe how changes in that

region of the molecule affect biological activity. This iterative process is fundamental to

optimizing a lead compound's potency and selectivity.

Fragment-Based Drug Design: The molecule itself can be considered an advanced,

functionalized fragment. It can be coupled to other fragments or complex amines to rapidly

build larger molecules with drug-like properties.
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Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place. The compound is classified

as a combustible solid.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical

waste.

Conclusion
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is more than just a chemical

with a specific molecular weight. It is a strategically designed tool for medicinal chemists and

drug discovery professionals. Its combination of a biologically relevant core scaffold and two

orthogonal, highly versatile functional groups provides an efficient and powerful platform for the

synthesis and optimization of next-generation therapeutic agents. Understanding its properties,

synthesis, and potential applications is key to unlocking its full potential in the research and

development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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